3-(4-Methoxyphenyl)-3-oxopropanenitrile
Overview
Description
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound’s IUPAC name is also part of its description.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, as well as the products of these reactions.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed.Scientific Research Applications
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Antioxidant and Anticancer Activity
- Field: Medicine, specifically Oncology and Pharmacology .
- Application: A study investigated the antioxidant and anticancer activity of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide .
- Method: The compounds were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data. The antioxidant activity was screened by DPPH radical scavenging method .
- Results: The antioxidant activity of certain synthesized compounds was tested to be approximately 1.4 times higher than that of a well-known antioxidant, ascorbic acid. Anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .
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Material Science
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Organic Chemistry
- Field: Organic Chemistry.
- Application: 4-methoxyphenyl 3-(4-methoxyphenyl)acrylate, a compound structurally similar to 3-(4-Methoxyphenyl)-3-oxopropanenitrile, has potential applications in various fields such as medicine, material science, and organic chemistry.
- Method: The specific methods of application would depend on the specific field of study.
- Results: The outcomes would also vary depending on the specific application.
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Chalcone-Salicylate Hybrid Compound
- Field: Medicine, specifically Oncology .
- Application: A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach . This compound has potential applications in the treatment of breast cancer .
- Method: The compound was synthesized under reflux conditions. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Its potency against breast cancer was explored through molecular docking and MD simulation .
- Results: The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
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Antioxidant Activity of Novel Derivatives
- Field: Medicine, specifically Pharmacology .
- Application: Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and their antioxidant activity was screened .
- Method: The compounds were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data. The antioxidant activity was screened by DPPH radical scavenging method .
- Results: The antioxidant activity of certain synthesized compounds was tested to be approximately 1.4 times higher than that of a well-known antioxidant, ascorbic acid .
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Synthesis of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Field: Organic Chemistry .
- Application: This compound has been synthesized and its crystal structure has been determined .
- Method: The compound was synthesized from 4-methoxyaniline in DMSO with carbon disulfide and an aqueous solution of sodium hydroxide .
- Results: The successful synthesis of the compound was confirmed .
-
Chalcone-Salicylate Hybrid Compound
- Field: Medicine, specifically Oncology .
- Application: A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach . This compound has potential applications in the treatment of breast cancer .
- Method: The compound was synthesized under reflux conditions. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Its potency against breast cancer was explored through molecular docking and MD simulation .
- Results: The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
-
Antioxidant Activity of Novel Derivatives
- Field: Medicine, specifically Pharmacology .
- Application: Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and their antioxidant activity was screened .
- Method: The compounds were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data. The antioxidant activity was screened by DPPH radical scavenging method .
- Results: The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested to be ca. 1.4 times higher than that of a well-known antioxidant ascorbic acid .
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Synthesis of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Field: Organic Chemistry .
- Application: This compound has been synthesized and its crystal structure has been determined .
- Method: The compound was synthesized from 4-methoxyaniline in DMSO with carbon disulfide and an aqueous solution of sodium hydroxide .
- Results: The successful synthesis of the compound was confirmed .
Safety And Hazards
The compound’s toxicity and potential hazards would be studied. This could involve looking at its LD50, potential for causing cancer (carcinogenicity), and how it might interact with other substances (reactivity).
Future Directions
This involves looking at potential future uses for the compound. It could include potential medical applications, uses in industry, or roles in research.
properties
IUPAC Name |
3-(4-methoxyphenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEPUFCALLUUBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283505 | |
Record name | 3-(4-methoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-3-oxopropanenitrile | |
CAS RN |
3672-47-7 | |
Record name | 3672-47-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-methoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxybenzoylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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